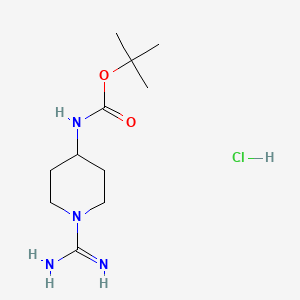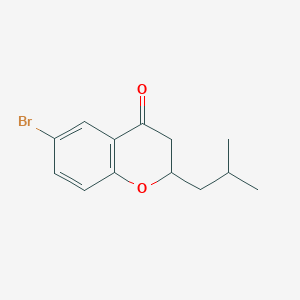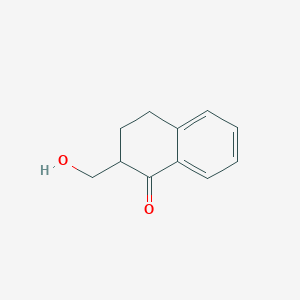
N-(dimethylcarbamoyl)-N-methylcarbamoylchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(dimethylcarbamoyl)-N-methylcarbamoylchloride is an organic compound with a unique structure that includes three methyl groups attached to an allophanyl chloride backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(dimethylcarbamoyl)-N-methylcarbamoylchloride typically involves the chlorination of 2,4,4-trimethylallophanyl alcohol. This reaction is carried out using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the alcohol is reacted with a chlorinating agent in a controlled environment. This method ensures high yield and purity of the product while minimizing the formation of by-products.
化学反応の分析
Types of Reactions
N-(dimethylcarbamoyl)-N-methylcarbamoylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., ethanethiol).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the nucleophile or reagent used. For example, reacting with methylamine would yield 2,4,4-trimethylallophanyl methylamine, while reaction with methanol would produce 2,4,4-trimethylallophanyl methanol .
科学的研究の応用
N-(dimethylcarbamoyl)-N-methylcarbamoylchloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to modify biomolecules, such as proteins and peptides, through nucleophilic substitution reactions, aiding in the study of protein function and interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism by which N-(dimethylcarbamoyl)-N-methylcarbamoylchloride exerts its effects is primarily through nucleophilic substitution reactions. The chloride ion is a good leaving group, allowing the compound to react readily with nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into molecules .
類似化合物との比較
Similar Compounds
- 2,4,4-Trimethylpentanoyl chloride
- 2,4,4-Trimethylbenzoyl chloride
- 2,4,4-Trimethylphenyl chloride
Uniqueness
N-(dimethylcarbamoyl)-N-methylcarbamoylchloride is unique due to its specific structure, which includes an allophanyl backbone with three methyl groups. This structure imparts distinct reactivity compared to other similar compounds, making it particularly useful in specific synthetic applications .
特性
分子式 |
C5H9ClN2O2 |
|---|---|
分子量 |
164.59 g/mol |
IUPAC名 |
N-(dimethylcarbamoyl)-N-methylcarbamoyl chloride |
InChI |
InChI=1S/C5H9ClN2O2/c1-7(2)5(10)8(3)4(6)9/h1-3H3 |
InChIキー |
KARPAXFMDRDIJO-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)N(C)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Hydroxyspiro[3.5]non-2-en-1-one](/img/structure/B8640417.png)

![1-(2,2,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethan-1-one](/img/structure/B8640422.png)


![4-[(Cyclopropylmethyl) amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B8640435.png)






